molecular formula C8H13N3O2 B2539726 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 51959-57-0

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2539726
CAS RN: 51959-57-0
M. Wt: 183.211
InChI Key: NLITZISVKPYCPP-UHFFFAOYSA-N
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Description

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C8H13N3O2 . It is a member of the spirohydantoins class of compounds .


Synthesis Analysis

The synthesis of this compound involves the Strecker reaction of cyanohydrin with ammonium carbonate . The proportions of reagents used in the synthesis are detailed in the literature .


Molecular Structure Analysis

The linear formula of this compound is C8H13N3O2 . The 13C NMR spectra of related compounds contain lowfield singlet signals with chemical shift values assigned to the carbon atoms of the hydantoin cycle .


Physical And Chemical Properties Analysis

The predicted density of this compound is 1.30±0.1 g/cm3 . The pKa value is predicted to be 8.90±0.20 .

Scientific Research Applications

Antimicrobial and Detoxification Applications

A novel N-halamine precursor, structurally related to 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, was synthesized and applied to cotton fabrics for antimicrobial and detoxification purposes. The chlorinated swatches showed efficacy against Staphylococcus aureus and Escherichia coli O157:H7, and were effective in oxidizing a simulant of chemical mustard to a less toxic derivative (Ren et al., 2009).

Hypoxia-Inducible Factor Inhibition for Anemia Treatment

The compound and its derivatives have been identified as potent pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), indicating potential for the treatment of anemia. These inhibitors show a robust upregulation of erythropoietin (EPO) in vivo, suggesting their suitability as short-acting agents for anemia management (Váchal et al., 2012).

Structural Analysis

The compound's crystal structure was analyzed, revealing its configuration and potential for further chemical modifications. The study provided detailed insights into the molecular structure, facilitating future research and application development (Rohlíček et al., 2010).

Myelostimulating Activity

Derivatives of this compound have demonstrated myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis. This finding suggests potential applications in therapies aimed at enhancing bone marrow recovery (Yu et al., 2018).

Antimicrobial Activity

Several derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating their potential use as antimicrobial agents (Krolenko et al., 2015).

Hypoglycemic Activity

Research has also explored the hypoglycemic activity of certain derivatives, with findings indicating significant potential in reducing blood glucose levels. This suggests their utility in developing new treatments for diabetes (Iqbal et al., 2012).

properties

IUPAC Name

3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-6(12)8(10-7(11)13)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLITZISVKPYCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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